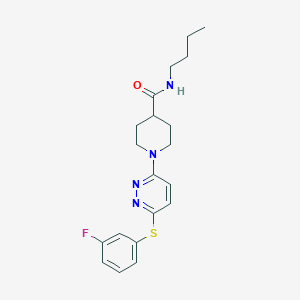

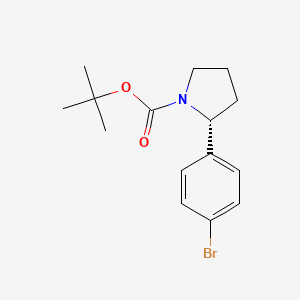

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide, also known as BESB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BESB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of “4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide”, also known as “4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide”, focusing on six unique applications:

Pharmaceutical Development

This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. It can be explored for its efficacy in treating various diseases, including cancer, due to its structural similarity to other benzamide derivatives known for their anti-cancer properties . Researchers can investigate its mechanism of action, bioavailability, and potential side effects to develop new medications.

Antimicrobial Agents

Given the structural components of this compound, it may exhibit antimicrobial properties. Researchers can study its effectiveness against a range of bacterial and fungal pathogens. This could lead to the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains .

Chemical Synthesis and Catalysis

The compound can be used as a reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of more complex molecules. Additionally, it can be studied for its potential as a catalyst in chemical reactions, enhancing reaction rates and selectivity .

Material Science

In material science, this compound can be explored for its potential use in creating new materials with specific properties. For instance, its incorporation into polymers or other materials could enhance their thermal stability, mechanical strength, or other desirable characteristics. This application is particularly relevant in the development of advanced materials for industrial use .

Biochemical Research

The compound can serve as a tool in biochemical research to study enzyme interactions, protein binding, and other biochemical processes. Its structure allows it to interact with various biological molecules, making it useful in elucidating the mechanisms of biochemical pathways and identifying potential targets for drug development .

Agricultural Chemistry

In agricultural chemistry, this compound can be investigated for its potential use as a pesticide or herbicide. Its effectiveness in controlling pests or weeds can be evaluated, and its environmental impact assessed. This research could lead to the development of new agricultural chemicals that are more effective and environmentally friendly .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, potentially inhibiting its activity . This interaction could lead to changes in the balance of carbon dioxide and bicarbonate in the body, which could have various physiological effects.

Propiedades

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S/c1-2-25(16-17-8-4-3-5-9-17)29(27,28)19-14-12-18(13-15-19)22(26)24-21-11-7-6-10-20(21)23/h3-15H,2,16H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBYSNQWPHPZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)

![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)

![3-(2-Chloro-6-fluorophenyl)-5-[2-(3-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365968.png)

![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2365973.png)